![molecular formula C20H18N2O5 B10813405 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid](/img/structure/B10813405.png)
3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid is a complex organic compound featuring a benzoic acid moiety linked to a tert-butyl-substituted isoindole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid typically involves multi-step organic reactions. One common route starts with the preparation of the isoindole derivative, which is then coupled with a benzoic acid derivative.
-
Preparation of Isoindole Derivative:
Starting Material: 2-tert-butyl-1,3-dioxoisoindoline.
Reaction: The isoindoline is subjected to acylation using an appropriate acyl chloride in the presence of a base such as triethylamine.
Conditions: The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions.
-
Coupling with Benzoic Acid Derivative:
Starting Material: The acylated isoindole derivative.
Reaction: This intermediate is then reacted with 3-aminobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Conditions: The reaction is performed in a solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole moiety, potentially converting them to alcohols.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or nitrating agents in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Hydroxylated derivatives or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Materials Science: It can be incorporated into polymers to modify their physical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammatory pathways.
Biological Probes: It can be used in the development of fluorescent probes for imaging applications.
Industry:
Coatings and Adhesives: The compound can be used to enhance the properties of coatings and adhesives, providing improved durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isoindole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Phthalic Acid Derivatives: Compounds like phthalimide share structural similarities with the isoindole moiety.
Benzoic Acid Derivatives: Compounds such as 4-aminobenzoic acid (PABA) are structurally related to the benzoic acid part of the molecule.
Uniqueness: 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid is unique due to the combination of the isoindole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler analogs.
Properties
IUPAC Name |
3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-20(2,3)22-17(24)14-8-7-11(10-15(14)18(22)25)16(23)21-13-6-4-5-12(9-13)19(26)27/h4-10H,1-3H3,(H,21,23)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPGYULCWAFZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(2,5-dimethylphenyl)-1-ethanone](/img/structure/B10813328.png)
![N-[1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide](/img/structure/B10813345.png)
![2-[5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10813358.png)
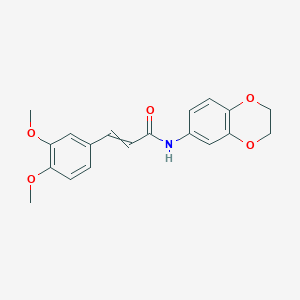
![2-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B10813377.png)
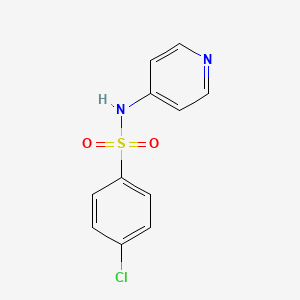
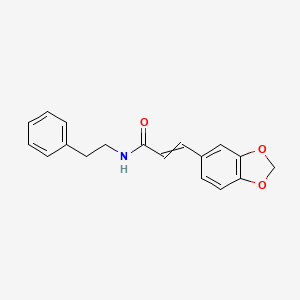
![N-[4-(2-pyridin-2-ylsulfanylethylsulfamoyl)phenyl]acetamide](/img/structure/B10813392.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B10813396.png)
![N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B10813402.png)
![[2-(Benzylcarbamoylamino)-2-oxoethyl] 2-amino-4-chlorobenzoate](/img/structure/B10813410.png)
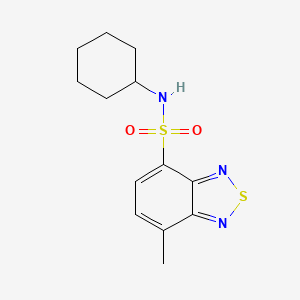
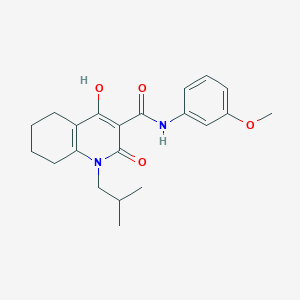
![2-Chloro-N-{5-[2-(naphthalene-2-sulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide](/img/structure/B10813419.png)
